![molecular formula C12H14O B6299252 {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2165347-55-5](/img/structure/B6299252.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Overview
Description
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is a chemical compound with the CAS Number: 2165347-55-5 . It has a molecular weight of 174.24 and its IUPAC name is (3-phenylbicyclo[1.1.1]pentan-1-yl)methanol . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is 1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 . This indicates that the compound has a bicyclic structure with a phenyl group attached to one of the bridgehead carbons and a methanol group attached to the other.Physical And Chemical Properties Analysis
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol” is a pale-yellow to yellow-brown liquid . Its molecular weight is 174.24 , and its linear formula is C12H14O .Scientific Research Applications
Photochemistry and Radical Intermediates
- A study on the methane monooxygenase (MMO) system from Methylococcus capsulatus (Bath) utilized various mechanistic probes, including bicyclo[2.1.0]pentane, to investigate the formation of radical intermediates in the catalytic cycle. Hydroxylation of these substrates provided insights into the MMO's radical-based reactions (Liu, Johnson, Newcomb, & Lippard, 1993).
Photochromic Units and Fluorescence
- Research involving the synthesis of bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane, which is related to the chemical structure of interest, highlighted its use in linking photochromic units and a fluorescent anthracene derivative. This study demonstrated quantitative resonance energy transfer between these components (de Meijere et al., 2007).
Charge Transfer States in Disilane Derivatives
- An investigation into 1-(p-cyanophenyl)-2-(pentamethyldisilanyl)cyclopentene, which exhibits fluorescence behavior relevant to charge-transfer states, could provide insights into similar structural analogs like "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol." These findings offer a foundation for understanding the photophysical properties of related compounds (Steinmetz, Yu, & Li, 1994).
Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
- The compound 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, which shares structural similarities with "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol," was utilized in synthesizing nitrogen- and oxygen-containing heterocycles. This research can be informative for understanding the reactivity and potential applications of similar bicyclic compounds (Баева, Нугуманов, Гатауллин, & Фатыхов, 2020).
High-Performance Diesel Fuel Blends
- A study exploring the use of 1-pentanol, a higher-chain alcohol, as a blend with diesel fuel, provides insights into the potential of bicyclic alcohols like "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol" for similar applications. This research highlights the emission characteristics and power generation capabilities of such blends (Yilmaz & Atmanli, 2017).
Ligand Synthesis in Coordination Chemistry
- Phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]dec-6-yl)methanol (PZA) and its derivatives, which are related to "{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol," were synthesized and used as ligands in coordination chemistry, demonstrating potential applications in catalysis and material science (Erlandsson, Gonsalvi, Ienco, & Peruzzini, 2008).
Safety and Hazards
properties
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQMBITZDVAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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